Boc-L-selenomethionine
Overview
Description
Boc-L-selenomethionine is a derivative of the natural amino acid L-methionine but has a selenium atom replacing the sulfur atom in its structure. It is predominantly found in food and has antioxidant activity . It has been shown to increase the activity of glutathione peroxidase in endothelial cells and may be chemoprotective against certain cancers .
Molecular Structure Analysis
The molecular formula of L-selenomethionine is C5H11NO2Se . The IUPAC name is (2S)-2-amino-4-methylselanylbutanoic acid . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Selenomethionine has unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .Physical and Chemical Properties Analysis
L-selenomethionine appears as a white to off-white solid . It is soluble in aqueous acid and water . It has a melting point of 275 °C and a boiling point of 320.8ºC at 760 mmHg .Scientific Research Applications
Catalytic Applications
Selenomethionine (SeMet) demonstrates catalytic properties, particularly in the reduction of nickel ions at a mercury electrode. This characteristic is evident in differential pulse voltammetric analysis, where SeMet catalyzes Ni2+ reduction, yielding distinct voltammetric peaks. This property finds applications in analyzing nutritional supplements and differentiating organic from inorganic selenium forms (Bǎnicǎ et al., 2006).
Radioprotection in Cellular Studies
L-selenomethionine (SeM) shows potential as a protective agent against radiation-induced biological effects. It modulates gene expression alterations caused by space radiation, indicating its role in cellular defense mechanisms against radiation. This aspect is crucial for understanding radiation-induced molecular and cellular changes leading to cellular transformation and death (Stewart et al., 2006).
Metabolic Studies
SeMet's metabolism, particularly in the gut, has been a subject of investigation. An HPLC method was developed to quantify l-SeMet in rat gut content, providing insights into its metabolic pathways in different parts of the intestine. This research is significant for understanding SeMet's role in enterohepatic recycling and its interaction with gut microflora (Krittaphol et al., 2009).
Interaction with Anticancer Compounds
SeMet interacts with platinum(IV) anticancer model compounds, showing a rapid reduction rate. This interaction, significantly faster than with L-methionine, suggests potential biological implications in cancer therapy and antioxidative defense (Huo et al., 2014).
Antioxidant and Anti-Inflammatory Roles
SeMet plays a role in the antioxidative processes and inflammation modulation. It has been studied in the context of oxidative stress in bovine endometrial cells, where its impact on glutathione peroxidase enzymes and transcription factors was observed. Such studies are significant in understanding SeMet's role in combating oxidative stress in biological systems (Adeniran et al., 2021).
Mechanism of Action
Target of Action
Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .
Mode of Action
It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that this compound might share similar antioxidant properties.
Biochemical Pathways
Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .
Pharmacokinetics
The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that this compound might have similar absorption properties.
Result of Action
Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .
Action Environment
It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-L-selenomethionine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the activity of glutathione peroxidase in endothelial cells.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant activity contributes to the redox balance within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its selenium component acts as a cofactor for antioxidant enzymes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. Its selenium component plays a crucial role in these biochemical pathways.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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